![molecular formula C8H6ClFO2 B117659 Methyl 4-chloro-2-fluorobenzoate CAS No. 148893-72-5](/img/structure/B117659.png)
Methyl 4-chloro-2-fluorobenzoate
Overview
Description
Methyl 4-chloro-2-fluorobenzoate is an organic compound with the molecular formula C8H6ClFO2. It is a methyl ester derivative of 4-chloro-2-fluorobenzoic acid. This compound is often used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals due to its unique chemical properties .
Mechanism of Action
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of Methyl 4-chloro-2-fluorobenzoate are as follows :
- Absorption : The compound has high gastrointestinal absorption .
- Distribution : It is predicted to be able to cross the blood-brain barrier (BBB permeant) .
- Metabolism : It is not a substrate for P-glycoprotein, a protein that pumps foreign substances out of cells .
- Excretion : Information about the excretion of this compound is not available .
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 4-chloro-2-fluorobenzoate can be synthesized through the esterification of 4-chloro-2-fluorobenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion .
Industrial Production Methods: In an industrial setting, the production of this compound involves the use of large-scale reactors where 4-chloro-2-fluorobenzoic acid and methanol are combined with a catalytic amount of sulfuric acid. The mixture is heated under reflux, and the resulting ester is purified through distillation .
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the chlorine or fluorine atoms are replaced by other nucleophiles.
Reduction Reactions: The compound can be reduced to form the corresponding alcohol or amine derivatives.
Hydrolysis: The ester group can be hydrolyzed to yield 4-chloro-2-fluorobenzoic acid and methanol.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium fluoride can be used under basic conditions.
Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic hydrolysis can be performed using hydrochloric acid or sodium hydroxide.
Major Products Formed:
Substitution: Products depend on the nucleophile used.
Reduction: Alcohol or amine derivatives.
Hydrolysis: 4-chloro-2-fluorobenzoic acid.
Scientific Research Applications
Chemistry
MCFB is widely utilized as a building block in organic synthesis. Its halogenated structure allows for further modifications that can lead to the development of more complex molecules. It is particularly useful in synthesizing pharmaceuticals and agrochemicals due to its ability to participate in diverse chemical reactions .
Biology
In biological research, MCFB has been employed to study enzyme-catalyzed reactions and metabolic pathways. Its role as an intermediate in the synthesis of biologically active compounds highlights its importance in medicinal chemistry .
Medicine
MCFB serves as an intermediate in the production of various pharmaceuticals, including anti-inflammatory and anti-cancer agents. Recent studies have indicated its potential antimicrobial properties, showing effective inhibition against several bacterial strains with Minimum Inhibitory Concentration (MIC) values reported as low as 2 µg/mL against Streptococcus pneumoniae and 4 µg/mL against Staphylococcus aureus . Additionally, molecular docking studies suggest that MCFB may possess antifungal properties, indicating its potential use in treating fungal infections.
Antimicrobial Activity
A study conducted on MCFB's antimicrobial efficacy revealed that it effectively inhibited bacterial growth at low concentrations. The following table summarizes the MIC values for various pathogens:
Pathogen | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 4 |
Streptococcus pneumoniae | 2 |
Escherichia coli | 16 |
These findings suggest that MCFB could be developed into new antimicrobial agents with significant therapeutic potential.
Antifungal Properties
In silico studies have predicted that MCFB exhibits strong binding affinities with fungal proteins, indicating potential antifungal activity. The binding energy calculated was -5.00 kcal/mol, suggesting favorable interactions with target proteins involved in fungal metabolism . This opens avenues for further research into its application as an antifungal agent.
Comparison with Similar Compounds
- Methyl 2-chloro-4-fluorobenzoate
- Methyl 2-fluorobenzoate
- Methyl 4-chloro-2-nitrobenzoate
Comparison: Methyl 4-chloro-2-fluorobenzoate is unique due to the presence of both chlorine and fluorine atoms on the benzene ring, which imparts distinct reactivity and stability compared to its analogs. For instance, methyl 2-chloro-4-fluorobenzoate has a different substitution pattern, affecting its chemical behavior and applications .
Biological Activity
Methyl 4-chloro-2-fluorobenzoate (MCFB) is a halogenated benzoate derivative that has garnered attention for its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant research findings, including data tables and case studies.
Chemical Structure and Properties
This compound is characterized by the following chemical formula:
- Chemical Formula : CHClF O
- Molecular Weight : 188.58 g/mol
- CAS Number : 2759832
The presence of chlorine and fluorine atoms in its structure contributes to its chemical reactivity and biological activity, making it a subject of interest in medicinal chemistry.
The biological activity of MCFB can be attributed to several mechanisms:
- Enzyme Inhibition : MCFB has been shown to inhibit enzymes involved in ester hydrolysis, such as esterases and lipases, which may impact lipid metabolism and other biochemical pathways.
- Receptor Interaction : The halogenated aromatic ring can interact with various receptors, potentially modulating signal transduction pathways that influence cellular responses.
- Chemical Reactivity : The compound's halogen substituents enhance its reactivity, allowing it to participate in diverse chemical transformations that may lead to biological effects.
Antimicrobial Properties
Recent studies have indicated that MCFB exhibits significant antimicrobial activity. For instance, it has been tested against various bacterial strains, demonstrating effective inhibition at low concentrations. The Minimum Inhibitory Concentration (MIC) values for MCFB against selected pathogens are summarized in Table 1.
Pathogen | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 4 |
Streptococcus pneumoniae | 2 |
Escherichia coli | 16 |
These findings suggest that MCFB could be a promising candidate for developing new antimicrobial agents .
Antifungal Activity
In silico studies have predicted that MCFB possesses antifungal properties. Molecular docking simulations revealed strong binding affinities with fungal proteins, indicating potential efficacy against fungal infections. The binding energy was calculated to be -5.00 kcal/mol, suggesting a favorable interaction with target proteins involved in fungal metabolism .
Study on Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of MCFB against clinical isolates of Gram-positive bacteria. The results indicated that MCFB significantly reduced bacterial growth compared to control groups, supporting its potential as an antibiotic agent .
Toxicity Assessment
Toxicity assessments using computational methods indicated that MCFB has a moderate safety profile with low cytotoxic effects on human cell lines. The predicted toxicity parameters suggest that while it exhibits biological activity, it may also be suitable for therapeutic applications without significant adverse effects .
Properties
IUPAC Name |
methyl 4-chloro-2-fluorobenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClFO2/c1-12-8(11)6-3-2-5(9)4-7(6)10/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBSXNLLHWUMFEW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(C=C1)Cl)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClFO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00374930 | |
Record name | Methyl 4-chloro-2-fluorobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00374930 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
148893-72-5 | |
Record name | Methyl 4-chloro-2-fluorobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00374930 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 148893-72-5 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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